molecular formula C16H26N2O7 B8090373 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine

Cat. No.: B8090373
M. Wt: 358.39 g/mol
InChI Key: QRXXGASYSVINNJ-UHFFFAOYSA-N
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Description

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine is a complex organic compound characterized by the presence of a nitrophenoxy group attached to a tetraoxatetradecan backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine typically involves a multi-step process. One common method starts with the preparation of 4-nitrophenol, which is then reacted with an appropriate alkylating agent to introduce the tetraoxatetradecan chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine and palladium-activated carbon for reduction reactions, and bases like triethylamine for nucleophilic substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the tetraoxatetradecan chain .

Scientific Research Applications

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, while the tetraoxatetradecan chain provides structural stability and flexibility. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-amine is unique due to its combination of a nitrophenoxy group with a tetraoxatetradecan backbone, providing a balance of reactivity and stability. This makes it suitable for a wide range of applications, from synthetic chemistry to biomedical research .

Properties

IUPAC Name

2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O7/c17-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-16-3-1-15(2-4-16)18(19)20/h1-4H,5-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXXGASYSVINNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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